Product packaging for Ethyl 2-ethyl-4-methyl-3-oxopentanoate(Cat. No.:CAS No. 54285-47-1)

Ethyl 2-ethyl-4-methyl-3-oxopentanoate

Cat. No.: B1527279
CAS No.: 54285-47-1
M. Wt: 186.25 g/mol
InChI Key: OQONSHOKYQHQLT-UHFFFAOYSA-N
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Description

Ethyl 2-ethyl-4-methyl-3-oxopentanoate is a β-keto ester characterized by a pentanoate backbone substituted with an ethyl group at position 2, a methyl group at position 4, and a ketone moiety at position 3. This compound is also known by synonyms such as Ethyl 4-methyl-3-oxovalerate and ethyl isobutyrylacetate . Its structure enables keto-enol tautomerism, a feature critical in organic synthesis for forming enolates, which participate in reactions like aldol condensations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O3 B1527279 Ethyl 2-ethyl-4-methyl-3-oxopentanoate CAS No. 54285-47-1

Properties

IUPAC Name

ethyl 2-ethyl-4-methyl-3-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-5-8(9(11)7(3)4)10(12)13-6-2/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQONSHOKYQHQLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C(C)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54285-47-1
Record name ethyl 2-ethyl-4-methyl-3-oxopentanoate
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Biological Activity

Ethyl 2-ethyl-4-methyl-3-oxopentanoate (C₁₀H₁₈O₃) is a compound with notable biological activities and potential applications in various fields, including medicinal chemistry and agrochemicals. This article explores its biological activity, synthesizing data from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound is classified as an ester, characterized by a pentanoate backbone with ketone functionality. Its structural features include:

  • Molecular Formula : C₁₀H₁₈O₃
  • Molecular Weight : 186.25 g/mol
  • Functional Groups : Ketone and ester groups

The unique combination of substituents imparts specific chemical reactivity, which is crucial for its biological activity.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. Studies have shown that β-ketoesters can be effective against various bacterial strains, suggesting that this compound may also possess similar activity. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Antiproliferative Activity

The antiproliferative effects of related compounds have been documented in various studies. For instance, derivatives of alkylpsoralens have shown promising results in inhibiting the growth of leukemic cells, with IC50 values indicating potent activity . While specific data on this compound is limited, its structural analogs suggest potential for similar mechanisms of action.

Synthesis and Biological Evaluation

A study conducted on the bioreduction of β-ketoesters demonstrated that whole cells of Kluyveromyces marxianus effectively convert these compounds into more biologically active forms. This method could potentially enhance the bioactivity of this compound through enzymatic transformations .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for predicting the biological efficacy of this compound. Research has shown that modifications at specific positions on the carbon chain can significantly alter biological activity. For example, increasing lipophilicity often enhances membrane permeability, potentially increasing cytotoxicity against cancer cells .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Ethyl 2-methyl-3-oxopentanoateMethyl group at the 2-positionLacks an ethyl group at the 2-position
Ethyl acetoacetateContains two carbonyl groupsSimpler structure without additional substituents
Ethyl isobutyroacetateIsobutyl group instead of ethylDifferent branching pattern affecting reactivity
Ethyl 4-methyl-3-oxopentanoateMethyl group at the 4-positionDifferent substitution pattern compared to target

The table illustrates how variations in substituents can influence both chemical properties and biological activities, emphasizing the potential of this compound as a versatile compound in pharmacological applications.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Key Substituents Notable Features
Ethyl 2-ethyl-4-methyl-3-oxopentanoate 2-ethyl, 4-methyl, 3-oxo Branched alkyl groups enhance steric hindrance, potentially reducing nucleophilic attack at the keto group .
Ethyl 3-acetyl-4-oxopentanoate 3-acetyl, 4-oxo Acetyl group at position 3 increases electron-withdrawing effects, stabilizing enolate formation .
Ethyl 4-methoxy-3-oxopentanoate 4-methoxy, 3-oxo Methoxy group improves solubility in polar solvents and may alter tautomeric equilibrium .
Ethyl 2-acetyl-3-oxopentanoate 2-acetyl, 3-oxo Acetyl substitution at position 2 creates a conjugated system, enhancing resonance stabilization .

Physicochemical Properties

Property This compound Ethyl 3-acetyl-4-oxopentanoate Ethyl 4-methoxy-3-oxopentanoate
Molecular Weight* ~186.22 g/mol 186.21 g/mol 174.19 g/mol
Polarity Moderate (alkyl-dominated) High (acetyl group) High (methoxy group)
Solubility Likely lipophilic Polar aprotic solvents Polar solvents (e.g., ethanol)

*Calculated based on analogous structures where explicit data is unavailable.

Research Findings and Industrial Relevance

  • Synthetic Utility: this compound and its analogs are intermediates in synthesizing complex molecules. For example, ethyl 3-azido-4-oxopentanoate derivatives are precursors to amino esters, as seen in the synthesis of (Z)-ethyl 3-amino-4-oxopent-2-enoate .
  • Steric vs. Electronic Effects: Bulkier substituents (e.g., ethyl, methyl) in the target compound may limit its use in sterically demanding reactions compared to smaller analogs like Ethyl 4-methoxy-3-oxopentanoate. Conversely, electron-withdrawing groups (e.g., acetyl) in related compounds enhance stabilization of reactive intermediates .

Preparation Methods

Starting Materials and Reagents

  • Ethyl acetoacetate : The primary β-ketoester substrate.
  • Propionyl chloride (or other acid chlorides depending on the alkyl substituent desired): Used as the acylating agent.
  • Pyridine : Acts as a base to scavenge the HCl generated during acylation.
  • Solvents : Typically diethyl ether and methanol are used.
  • Other reagents : Hydrazine monohydrochloride and sodium hydroxide for subsequent transformations if needed.

Stepwise Synthesis Protocol

  • Acylation Reaction

    • To a stirred solution of ethyl acetoacetate, pyridine (50 mmol, 4 mL) is added under an inert atmosphere at 0 °C.
    • After 15 minutes, propionyl chloride (25 mmol) is added dropwise maintaining the temperature at 0 °C.
    • The mixture is stirred for 15 minutes at 0 °C and then allowed to warm to room temperature for 1 hour.
    • The reaction mixture is cooled again to 0 °C, and 6 M HCl (15 mL) is added to quench the reaction.
    • The organic layer is extracted three times with diethyl ether (20 mL each).
    • Combined ether extracts are dried over magnesium sulfate (MgSO4), filtered, and the solvent evaporated under reduced pressure.
  • Purification

    • The crude product residue is purified by column chromatography using 2-4% ethyl acetate in hexane as eluent.
    • Pure this compound is obtained as a white solid or oil with a reported yield of approximately 90%.
  • Characterization

    • The product is characterized by ^1H NMR and ^13C NMR spectroscopy to confirm structure.
    • Typical ^1H NMR signals include quartet and triplet peaks corresponding to the ethyl groups and singlets for the methyl groups attached to the ketoester framework.

Reaction Scheme Summary

Step Reagents/Conditions Outcome Yield (%)
1 Ethyl acetoacetate + propionyl chloride, pyridine, 0 °C to RT Formation of β-ketoester intermediate ~90
2 Extraction, drying, chromatography Pure this compound -

Literature and Research Findings

  • The preparation method described aligns with protocols reported by the Royal Society of Chemistry (RSC) in their supplementary materials, which detail similar β-ketoester syntheses involving ethyl acetoacetate and acid chlorides with high yields and purity.
  • NMR data provided in these studies confirm the structural integrity of the synthesized compound, supporting the reliability of the described synthetic approach.
  • While the compound and its isomers are known in the literature, detailed synthetic procedures coupled with characterization data provide a robust framework for reproducible preparation.
  • Patents and other chemical literature confirm the use of similar β-ketoesters in fragrance and pharmaceutical industries, indicating the importance of pure and well-characterized synthesis.

Summary Table of Preparation Methodologies

Parameter Details
Starting Material Ethyl acetoacetate
Acylating Agent Propionyl chloride
Base Pyridine
Solvent Diethyl ether for extraction; methanol for further steps
Temperature 0 °C to room temperature
Reaction Time 1 hour at room temperature after initial 15 min at 0 °C
Work-up Acid quench with 6M HCl, ether extraction, drying over MgSO4
Purification Column chromatography (2-4% ethyl acetate in hexane)
Yield Approximately 90%
Characterization ^1H NMR and ^13C NMR spectroscopy

Q & A

Q. How do computational models predict the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map transition states and activation energies. Simulate substituent effects (e.g., methyl vs. ethyl groups) on reaction pathways.
  • Validation : Compare computational results with experimental kinetics (e.g., rate constants for ester hydrolysis) .

Q. What experimental design principles resolve contradictions in reported bioactivity data for β-keto ester analogs?

  • Case Study : If cytotoxicity studies show variability (e.g., IC₅₀ ranging 10–100 μM), control variables include:
  • Purity assessment (HPLC >98%).
  • Cell line selection (e.g., HepG2 vs. HEK293).
  • Solvent effects (DMSO vs. ethanol).
    • Statistical Analysis : Apply ANOVA to identify significant differences between replicates or conditions .

Data-Driven Research Questions

Q. How can isotopic labeling (e.g., ¹³C) track metabolic pathways of this compound in microbial systems?

  • Methodology : Synthesize ¹³C-labeled analogs at the ketone or ester positions. Use LC-MS/MS to trace incorporation into metabolites (e.g., acetyl-CoA or TCA cycle intermediates).
  • Challenges : Ensure isotopic purity (>99%) and validate labeling efficiency via mass isotopomer distribution analysis .

Q. What statistical approaches are optimal for analyzing nonlinear dose-response relationships in toxicity studies?

  • Methodology : Fit data to Hill or Log-Logistic models using software like GraphPad Prism. Assess goodness-of-fit via R² and AIC values. Address outliers with Grubbs’ test .

Structural and Mechanistic Questions

Q. How does X-ray crystallography resolve ambiguities in the solid-state conformation of this compound?

  • Methodology : Grow single crystals via slow evaporation (solvent: hexane/EtOAc). Collect diffraction data (Mo-Kα radiation) and solve structures using SHELX. Analyze dihedral angles to confirm ester/ketone planarity .

Q. What mechanistic insights explain competing pathways (e.g., keto-enol tautomerism vs. ester hydrolysis) under acidic conditions?

  • Methodology : Conduct kinetic isotope effect (KIE) studies with deuterated solvents. Monitor tautomer ratios via ¹H NMR and hydrolysis rates via pH-stat titration. Computational MD simulations can model proton transfer steps .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-ethyl-4-methyl-3-oxopentanoate
Reactant of Route 2
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Ethyl 2-ethyl-4-methyl-3-oxopentanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.